molecular formula C24H30BrNO4 B607379 Ethaverine Hydrobromide CAS No. 855701-63-2

Ethaverine Hydrobromide

Cat. No. B607379
M. Wt: 476.41
InChI Key: YRTGNDNAEHCMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethaverine Hydrobromide is a drug that belongs to the class of enzyme inhibitors . It is used for the treatment of symptoms of autoimmune diseases . It is also a potent inhibitor of the parasympathetic nervous system .


Synthesis Analysis

Ethaverine Hydrobromide is an alkaloid prepared synthetically from opium with no narcotic properties . It inhibits the activity of malonic acid decarboxylase, an enzyme involved in the synthesis of catecholamines .


Molecular Structure Analysis

The molecular formula of Ethaverine Hydrobromide is C24H29NO4 . The average mass is 395.491 Da and the monoisotopic mass is 395.209656 Da .


Physical And Chemical Properties Analysis

Ethaverine Hydrobromide has a density of 1.1±0.1 g/cm3, a boiling point of 527.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It has a molar refractivity of 116.7±0.3 cm3 and a molar volume of 358.2±3.0 cm3 .

Scientific Research Applications

  • Ethaverine acts as a vasodilator and antispasmodic drug. In studies on PC12 cells, it was found to reduce catecholamine secretion by blocking L-type voltage-sensitive Ca2+ channels (Suh & Kim, 1994).

  • It has been effective as a smooth muscle relaxant in both human and animal studies, significantly increasing peripheral blood flow in patients with occlusive artery disease (Oswald & Baeder, 1975).

  • Ethaverine inhibits cardiac L-type calcium channels, suggesting its potential use in treating peripheral vascular disease (Wang & Rosenberg, 1991).

  • It has shown inhibitory effects on dopamine content in PC12 cells, indicating a potential role in neurological research (Shin et al., 2001).

  • In studies on cochlear microcirculation, ethaverine hydrochloride was observed to elevate endocochlear PO2, suggesting its application in otolaryngological research (Prazma et al., 1981).

  • It was found to safely increase distance-to-claudication in patients with intermittent claudication, indicating its usefulness in vascular research (Trainor et al., 1986).

  • Ethaverine has been studied for its pharmacokinetics, with rapid absorption and a terminal elimination half-life of approximately 3.3 hours in human subjects (Meyer et al., 1983).

  • The drug's coronary vasodilator potency has been compared to papaverine, indicating its potential application in cardiovascular research (Winder et al., 1950).

  • Ethaverine's impact on chronotropic and dromotropic cardiac functions has been evaluated, demonstrating its distinct pharmacological properties compared to papaverine (Lacroix et al., 1976).

  • It has been investigated for its therapeutic potential in treating angina pectoris, showing promise as a coronary vasodilator (Voyles et al., 1953).

  • The mechanism of the spasmolytic effect of ethaverine, compared to papaverine, has been studied, providing insights into its biochemical effects and potential medical applications (Santi et al., 1964).

properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4.BrH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTGNDNAEHCMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethaverine HBr

Citations

For This Compound
1
Citations
C Hanna, JH Shutt - Naunyn-Schmiedebergs Archiv für experimentelle …, 1953 - Springer
… However, the value for the coronary dilator activity of 6,7-diethoxy-l-(3,4-diethoxybenzyl) isoquinoline hydrobromide, ethaverine hydrobromide, on a molar basis compares favorably …
Number of citations: 6 link.springer.com

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